N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313077
InChI: InChI=1S/C23H23N3O/c1-15-9-8-14-21(24-15)26-23(18-11-5-7-13-20(18)27-3)22-16(2)25-19-12-6-4-10-17(19)22/h4-14,23,25H,1-3H3,(H,24,26)
SMILES:
Molecular Formula: C23H23N3O
Molecular Weight: 357.4 g/mol

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine

CAS No.:

Cat. No.: VC16313077

Molecular Formula: C23H23N3O

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine -

Specification

Molecular Formula C23H23N3O
Molecular Weight 357.4 g/mol
IUPAC Name N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine
Standard InChI InChI=1S/C23H23N3O/c1-15-9-8-14-21(24-15)26-23(18-11-5-7-13-20(18)27-3)22-16(2)25-19-12-6-4-10-17(19)22/h4-14,23,25H,1-3H3,(H,24,26)
Standard InChI Key JSDTZFUVHPRMHN-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)NC(C2=CC=CC=C2OC)C3=C(NC4=CC=CC=C43)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with a methyl group at position 6 and an amine group at position 2. This pyridine core is connected via a methylene bridge to a 2-methylindol-3-yl group and a 2-methoxyphenyl moiety. The indole system contributes aromaticity and hydrogen-bonding capacity, while the methoxy group enhances lipophilicity and modulates electronic effects .

Table 1: Key Molecular Properties of Structural Analogues

PropertyValue (Analogous Compounds)Source
Molecular FormulaC23H23N3O (estimated)Extrapolated
Molecular Weight~357.45 g/molCalculated
LogP (Lipophilicity)3.8–4.2
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (N, O atoms)

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, similar derivatives exhibit characteristic signals:

  • 1H NMR: Aromatic protons in the pyridine (δ 7.1–8.5 ppm), indole (δ 6.8–7.6 ppm), and methoxyphenyl (δ 3.8 ppm for OCH3) regions .

  • MS (EI): Molecular ion peaks near m/z 357, with fragmentation patterns indicating cleavage at the methylene bridge .

Synthetic Methodologies

Key Reaction Pathways

Synthesis likely follows multi-step protocols analogous to those used for related indole-pyridine hybrids:

  • Indole Alkylation: 2-Methylindole undergoes Friedel-Crafts alkylation with 2-methoxybenzaldehyde to form the indolyl-methoxyphenylmethanol intermediate.

  • Amine Coupling: The alcohol intermediate is converted to a chloride (e.g., using SOCl2) and reacted with 6-methylpyridin-2-amine under nucleophilic substitution conditions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Critical Reaction Parameters:

  • Catalysts: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions.

  • Solvents: Toluene or DMF at 80–110°C under inert atmosphere.

  • Yields: 45–60% for analogous compounds .

Biological Activities and Mechanisms

Table 2: Comparative Cytotoxicity of Analogues

Cell LineIC50 (µM)Substitution Pattern
OVXF 899 (Ovarian)2.764-Methoxyphenyl
PXF 1752 (Prostate)9.274-Methoxyphenyl
MDA-MB-231 (Breast)12.43-Methoxyphenyl

Note: 2-Methoxy substitution may alter potency due to steric and electronic effects.

Antimicrobial Activity

Methoxyphenyl-indole hybrids exhibit broad-spectrum activity:

  • Gram-positive Bacteria: MIC = 32 µg/mL against Staphylococcus aureus.

  • Fungal Pathogens: 80% inhibition of Candida albicans biofilm formation at 50 µg/mL.

Structure-Activity Relationships (SAR)

  • Methoxy Position: 2-Methoxy substitution reduces steric hindrance compared to 3- or 4-methoxy isomers, potentially enhancing target binding .

  • Indole Methylation: 2-Methyl group on indole improves metabolic stability by shielding the NH group from oxidative deamination.

  • Pyridine Methylation: 6-Methyl substitution on pyridine increases lipophilicity, enhancing blood-brain barrier permeability in preclinical models .

Pharmacokinetic Considerations

While in vivo data are lacking, computational predictions suggest:

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Primary CYP3A4-mediated oxidation at the indole C5 position .

  • Half-Life: Estimated t1/2 = 4.7 hours in human liver microsomes.

Toxicological Profile

  • Acute Toxicity: LD50 > 500 mg/kg in murine models (analogues).

  • Genotoxicity: Negative Ames test results for related compounds .

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